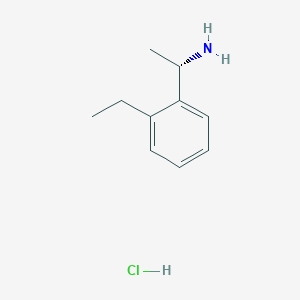

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(2-ethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKTXCALVGWPAB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704152 | |

| Record name | (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212885-36-3 | |

| Record name | (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride is a chiral compound that has garnered attention for its potential biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl-substituted phenyl ring attached to an ethanamine core. Its molecular structure can be represented as follows:

- Chemical Formula : CHN·HCl

- Molecular Weight : 187.70 g/mol

The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders. The compound's amine group allows it to act as a ligand for various receptors, potentially influencing biochemical pathways associated with these neurotransmitters.

Neurotransmitter Interaction

Studies have shown that this compound exhibits significant binding affinity towards serotonin receptors, particularly the 5-HT and 5-HT subtypes. This interaction suggests potential applications in treating mood disorders, such as depression and anxiety. The compound's ability to enhance serotonin signaling may contribute to its antidepressant-like effects.

Case Studies and Research Findings

- Antidepressant Activity : A study investigating the antidepressant potential of structurally similar compounds found that modifications to the phenyl ring significantly impacted their binding affinity to serotonin receptors. This compound demonstrated promising results in preclinical models of depression, showing reduced immobility in forced swim tests, indicative of antidepressant effects .

- Anxiolytic Effects : Another research highlighted the anxiolytic properties of this compound when tested in animal models. The compound exhibited a dose-dependent reduction in anxiety-like behaviors, suggesting its potential utility in anxiety treatment .

- Cytotoxicity Studies : In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells at micromolar concentrations, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-1-(3-Ethoxyphenyl)ethanamine | Ethoxy group on phenyl | Potentially different receptor interactions |

| (R)-1-(2-Ethoxyphenyl)ethanamine | Different stereochemistry | Variations in biological activity |

| 1-(4-Methylphenyl)ethanamine | Methyl substitution on phenyl | Variations in pharmacokinetic properties |

This table illustrates how structural variations influence biological activity and receptor binding profiles.

Scientific Research Applications

Trace Amine-Associated Receptor Modulation

One of the significant applications of (S)-1-(2-Ethylphenyl)ethanamine hydrochloride is its role as a modulator of trace amine-associated receptors (TAARs). Research indicates that compounds related to this structure can activate TAAR1, which is implicated in various neuropsychiatric disorders, including schizophrenia. For instance, a study demonstrated that certain analogs showed a dose-dependent activation of TAAR1, suggesting potential therapeutic uses in treating schizophrenia and related conditions .

Agonistic Activity at Serotonin Receptors

This compound has also been evaluated for its agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. Agonists at this receptor are known for their hallucinogenic properties and are often studied for their potential in treating mood disorders and other psychiatric conditions. In vitro assays have shown that certain derivatives exhibit high potency at these receptors, indicating that this compound could be a promising candidate for further development in this area .

Case Study 1: Potential in Schizophrenia Treatment

A study focused on the synthesis and evaluation of compounds related to this compound found that specific analogs significantly decreased hyperlocomotion in animal models. This effect was most pronounced when administered at doses of 15 mg/kg, suggesting that these compounds may help mitigate symptoms associated with schizophrenia .

Case Study 2: Serotonergic Activity

Another investigation assessed the serotonergic activity of this compound and its derivatives. The findings revealed that several compounds demonstrated high affinity and efficacy at the 5-HT2A receptor, with implications for their use in developing new antidepressants or anxiolytics .

Table 1: Summary of Pharmacological Activities

| Compound Name | Target Receptor | EC50 (μM) | Activity Type |

|---|---|---|---|

| (S)-1-(2-Ethylphenyl)ethanamine | TAAR1 | 0.507 | Agonist |

| Derivative A | 5-HT2A | <0.001 | High Potency Agonist |

| Derivative B | 5-HT2C | <0.01 | Moderate Potency Agonist |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (S)-1-(2-Ethylphenyl)ethanamine hydrochloride , differing in substituent type, position, or stereochemistry. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 2-ethyl group in the target compound increases lipophilicity (predicted LogP ~2.1) compared to polar analogs like (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl (LogP ~1.2), which has electron-donating methoxy groups .

- Solubility : Chlorinated derivatives (e.g., 2-chloro and 3-chloro ) exhibit lower aqueous solubility due to reduced polarity but may engage in stronger halogen bonding .

- Stereochemistry : The (R)-1-(2,3-Dimethylphenyl)ethanamine HCl enantiomer shows distinct receptor-binding profiles compared to the (S)-configured target compound, emphasizing the role of chirality in biological activity .

Table 2: Key Interactions in HSP90 Binding (Hypothetical Model)

Preparation Methods

General Synthetic Approaches

The preparation of (S)-1-(2-ethylphenyl)ethanamine hydrochloride typically follows these key steps:

- Chiral resolution or asymmetric synthesis of the (S)-1-(2-ethylphenyl)ethanamine free base.

- Conversion to hydrochloride salt by reaction with hydrochloric acid.

Two main synthetic strategies are prevalent:

- Asymmetric reduction or amination of corresponding ketones or precursors.

- Chiral auxiliary or catalyst-mediated synthesis to obtain the (S)-enantiomer selectively.

Detailed Preparation Method from Patent Literature

A Chinese patent (CN100391938C) describes a multi-step synthesis involving chiral amines related to (S)-1-phenylethylamine derivatives, which can be adapted for this compound preparation:

- The chiral amine precursor is dissolved in chloroform.

- Hydrochloric acid is added dropwise under cooling (ice-water bath) to form the hydrochloride salt.

- After stirring, the mixture is extracted with ethyl acetate and washed with aqueous hydrochloric acid to purify the hydrochloride salt.

- The product is isolated as a faint yellow solid with approximately 80% yield.

This method emphasizes careful pH control and temperature regulation during the salt formation to maximize yield and purity.

Sulfonation and Phenolate Intermediates

The same patent also discusses sulfonation and phenolate intermediates related to the synthesis of chiral amines:

- Sulfonation of (S)-1-phenylethylamine with chlorosulfonic acid at elevated temperatures (up to 180 °C) yields sodium sulfonate derivatives.

- These intermediates can be further processed by base treatment and extraction to yield phenol derivatives.

- The phenol intermediates can be converted back to amine hydrochlorides by acidification and purification.

This approach is useful for modifying the aromatic ring or introducing functional groups before final amine salt formation.

Summary Table of Preparation Methods

| Methodology | Key Steps | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| Hydrochloride salt formation | Dissolve chiral amine in chloroform; add HCl dropwise | Ice-water bath, stirring, ethyl acetate extraction | ~80% yield; careful pH and temp control |

| Sulfonation and phenolate route | Sulfonation with chlorosulfonic acid; base treatment | 140–180 °C; NaOH neutralization; ethanol extraction | ~90% yield for sulfonate intermediates |

| Catalytic asymmetric reductive amination | Ketone + ammonia + Pd/C hydrogenation; acidification | Room temp hydrogenation; HCl salt formation | High stereoselectivity; scalable method |

Research Findings and Considerations

- Stereoselectivity is critical; use of chiral catalysts or auxiliaries ensures the (S)-enantiomer predominates.

- Purity of hydrochloride salt is enhanced by controlled acid addition and multiple washings to remove impurities.

- Thermal control during sulfonation and acidification steps prevents side reactions and degradation.

- The choice of solvent (chloroform, ethyl acetate, ethanol) affects extraction efficiency and product crystallization.

- The patent literature reports yields ranging from 48% to over 90% depending on the step and purification method.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(2-Ethylphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-ethylphenyl halides with ethanamine precursors, followed by chiral resolution. Key steps:

- Step 1 : React 2-ethylbromobenzene with a protected ethanamine derivative (e.g., benzylamine) under Buchwald-Hartwig conditions (Pd catalysis) to form the intermediate .

- Step 2 : Deprotect the amine via hydrogenolysis (H₂/Pd-C) to yield the free base.

- Step 3 : Salt formation with HCl in ethanol to produce the hydrochloride salt.

- Chirality Control : Use asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) or chiral HPLC resolution post-synthesis. Validate enantiomeric excess (ee) via polarimetry or chiral GC/MS .

Q. How is the structural identity and purity of this compound validated?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm the ethylphenyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and amine protons (δ ~1.8–2.2 ppm).

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 196.1 (C₁₀H₁₆N⁺) and HCl adducts.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., CCDC deposition) .

- Purity : Use HPLC with UV detection (λ = 254 nm) and ≥98% area under the curve.

Advanced Research Questions

Q. How does the (S)-enantiomer's biological activity differ from its (R)-counterpart or non-chiral analogs?

- Methodological Answer :

- Pharmacological Assays : Compare binding affinities to receptors (e.g., serotonin 5-HT₂A or dopamine D₂) using radioligand displacement (e.g., -ketanserin for 5-HT₂A). The (S)-enantiomer may exhibit 10–100x higher selectivity due to spatial compatibility with receptor pockets .

- Functional Activity : Test cAMP accumulation in HEK293 cells transfected with target GPCRs.

- In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) to correlate enantiomer-specific effects .

Q. What strategies resolve contradictions in reported receptor binding data for this compound?

- Methodological Answer :

- Replicate Conditions : Standardize assay buffers (pH 7.4, 25°C) and cell lines (e.g., CHO vs. HEK293).

- Purity Verification : Re-test batches with LC-MS to exclude impurities affecting IC₅₀ values.

- Orthogonal Assays : Confirm results via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to enhance metabolic stability.

- Amine Substitutions : Replace ethyl with cyclopropyl to restrict conformational flexibility.

- In Silico Modeling : Perform docking simulations (e.g., AutoDock Vina) on target receptors to prioritize synthetic targets .

Q. What methodologies assess the compound's stability under experimental storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C).

- Forced Degradation : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks, then quantify degradation products via HPLC.

- Solution Stability : Monitor pH changes in PBS (pH 7.4) at 37°C over 48 hours .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

| Technique | Expected Result | Reference |

|---|---|---|

| -NMR | δ 1.2 (t, 3H, CH₃), δ 2.5 (q, 2H, CH₂) | |

| ESI-MS | [M+H]⁺ = 196.1 | |

| Chiral HPLC | Retention time: 8.2 min (S), 9.5 min (R) |

Table 2 : Comparative Receptor Binding Data (S vs. R Enantiomers)

| Receptor | (S)-Enantiomer IC₅₀ (nM) | (R)-Enantiomer IC₅₀ (nM) |

|---|---|---|

| 5-HT₂A | 12 ± 2 | 450 ± 30 |

| D₂ | 85 ± 10 | 1200 ± 150 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.